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1-Methylnaphthalene-5-acetonitrile

Cat. No.: B15071140
M. Wt: 181.23 g/mol
InChI Key: HSCLGBZOLYSBLX-UHFFFAOYSA-N
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Description

Contextualization within Naphthalene (B1677914) Derivative Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental building block in organic chemistry. Its derivatives are characterized by the substitution pattern on the two fused rings. The introduction of a methyl group at the C1 position gives 1-methylnaphthalene (B46632), a compound that has been studied for its physical properties and as a reference fuel. wikipedia.org The further addition of an acetonitrile (B52724) group (-CH₂CN) at the C5 position would yield 1-Methylnaphthalene-5-acetonitrile.

The chemistry of naphthalene derivatives is heavily influenced by the position of the substituents. The alpha-positions (1, 4, 5, 8) are generally more reactive in electrophilic substitution reactions compared to the beta-positions (2, 3, 6, 7). Therefore, the synthesis of a 5-substituted 1-methylnaphthalene derivative is a plausible chemical transformation.

Acetonitrile and its derivatives are recognized as important intermediates in organic synthesis. researchgate.netepa.gov The cyanomethyl group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various carbon-carbon bond-forming reactions.

Significance as a Synthetic Intermediate

While direct applications of this compound are not widely documented, its potential as a synthetic intermediate can be inferred from the known chemistry of related compounds. Naphthylacetonitriles, such as 1-naphthylacetonitrile, are precursors in the synthesis of plant growth regulators like 1-naphthaleneacetic acid. chemicalbook.comresearchgate.net

A plausible synthetic pathway to this compound would likely involve the halogenation of 1-methylnaphthalene followed by cyanation, a common method for preparing arylacetonitriles. google.comgoogleapis.com The resulting this compound could then serve as a precursor to a variety of other molecules. For instance, hydrolysis of the nitrile group would yield 1-methylnaphthalene-5-acetic acid, a compound with potential applications in materials science or as a biologically active molecule.

The reactivity of the nitrile and the methyl group, along with the naphthalene core, offers multiple sites for further functionalization, making it a potentially versatile building block in the synthesis of more complex molecules.

Overview of Current Research Trajectories

Direct research focusing exclusively on this compound is not readily found in current scientific literature. However, research on related compounds provides a framework for its potential areas of investigation. Studies on the isomerization of 1-methylnaphthalene to 2-methylnaphthalene (B46627) are of industrial importance, as 2-methylnaphthalene is a precursor to specialty polymers. bcrec.id

Furthermore, the development of new synthetic methods for the preparation of substituted naphthalenes and naphthylacetonitriles remains an active area of research. nih.govgoogle.com These methodologies could potentially be applied to the synthesis of this compound.

Future research on this compound could explore its synthesis, characterization, and potential applications. Investigations into its biological activity, its use as a ligand in coordination chemistry, or as a monomer for novel polymers could be fruitful avenues of study. The unique substitution pattern may impart interesting photophysical or electronic properties worthy of investigation.

Data on Related Naphthalene Derivatives

To provide context for the potential properties of this compound, the following table summarizes key data for related, well-characterized compounds.

Compound NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)
1-MethylnaphthaleneC₁₁H₁₀142.20244-245-32 to -33
2-MethylnaphthaleneC₁₁H₁₀142.20241-24234-36
1-NaphthylacetonitrileC₁₂H₉N167.21191-194 (at 18 mmHg)33-35
2-Naphthylacetonitrile (B189437)C₁₂H₉N167.21175-177 (at 10 mmHg)80-83

Data sourced from publicly available chemical databases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N B15071140 1-Methylnaphthalene-5-acetonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

2-(5-methylnaphthalen-1-yl)acetonitrile

InChI

InChI=1S/C13H11N/c1-10-4-2-7-13-11(8-9-14)5-3-6-12(10)13/h2-7H,8H2,1H3

InChI Key

HSCLGBZOLYSBLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=CC=C1)CC#N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1 Methylnaphthalene 5 Acetonitrile

Direct Cyanation Approaches

Direct cyanation methods offer a straightforward approach to introduce the nitrile functionality onto an aromatic ring. These methods can be conceptually applied to the synthesis of 1-Methylnaphthalene-5-acetonitrile, although the regioselectivity of such reactions on a substituted naphthalene (B1677914) ring system requires careful consideration.

The direct C-H functionalization of arenes with acetonitrile (B52724), serving as both the solvent and the cyanating agent, represents a modern and atom-economical approach. This transformation is typically facilitated by a strong base. While specific examples for 1-methylnaphthalene (B46632) are not prevalent in the literature, the general mechanism involves the deprotonation of acetonitrile to form a cyanomethyl anion, which can then participate in a nucleophilic-type reaction.

However, the direct reaction of 1-methylnaphthalene with acetonitrile and a strong base presents significant challenges. The high temperatures and strongly basic conditions required can lead to a mixture of isomers due to the multiple reactive sites on the naphthalene ring. The inherent reactivity of acetonitrile under strongly basic and elevated temperatures can also lead to side reactions, including polymerization and decomposition. psu.edu

A more common strategy for the synthesis of aryl nitriles involves the cyanation of a pre-functionalized aromatic ring. This typically involves the displacement of a leaving group, such as a halogen or a diazonium group, by a cyanide source.

For the synthesis of this compound, this would necessitate the prior synthesis of a 1-methylnaphthalene derivative with a suitable leaving group at the 5-position. For instance, the Sandmeyer reaction, a well-established method, involves the conversion of an amino group to a nitrile via a diazonium salt. This would require the synthesis of 1-methylnaphthalen-5-amine as a precursor.

Another approach is the palladium- or nickel-catalyzed cyanation of aryl halides or triflates. youtube.com This would involve the synthesis of 5-halo-1-methylnaphthalene (e.g., 5-bromo-1-methylnaphthalene) as a key intermediate. The choice of catalyst and reaction conditions would be crucial to achieve efficient conversion to the desired nitrile.

The use of inorganic cyanides, such as potassium cyanide (KCN) or sodium cyanide (NaCN), is a classical and widely employed method for the synthesis of nitriles. chemicalbook.com These reagents are potent nucleophiles and readily displace leaving groups in SN2 or transition-metal-catalyzed cross-coupling reactions.

In the context of synthesizing this compound, a plausible route would involve the reaction of a 1-methyl-5-(halomethyl)naphthalene with potassium cyanide. This two-step process would first involve the halomethylation of 1-methylnaphthalene, followed by nucleophilic substitution with the cyanide ion.

A similar strategy is employed in the synthesis of 2-naphthylacetonitrile (B189437), which involves the bromination of 2-methylnaphthalene (B46627) to yield 2-(bromomethyl)naphthalene, followed by a reaction with potassium cyanide. nih.gov This highlights the general applicability of this approach to naphthalene systems.

Cyanide ReagentTypical ApplicationPrecursor Requirement for Target Synthesis
AcetonitrileDirect C-H cyanation1-Methylnaphthalene
Potassium CyanideNucleophilic substitution, Cross-coupling1-Methyl-5-(halomethyl)naphthalene or 5-Halo-1-methylnaphthalene
Sodium CyanideNucleophilic substitution, Cross-coupling1-Methyl-5-(halomethyl)naphthalene or 5-Halo-1-methylnaphthalene
Zinc CyanidePalladium-catalyzed cyanation5-Halo-1-methylnaphthalene
Potassium FerricyanideLess toxic cyanide source for cross-coupling5-Halo-1-methylnaphthalene

Multi-step Synthesis Routes from Precursors

Given the challenges associated with direct cyanation in terms of regioselectivity, multi-step synthesis routes starting from readily available precursors often provide a more controlled and reliable method for preparing specifically substituted compounds like this compound.

1-Methylnaphthalene serves as a logical starting material for the synthesis of this compound. The key challenge lies in introducing a functional group at the 5-position that can be subsequently converted to the acetonitrile moiety.

One potential strategy involves the Friedel-Crafts acylation of 1-methylnaphthalene. The directing effects of the methyl group and the fused ring system would influence the position of acylation. While acylation of naphthalene itself can lead to a mixture of α and β isomers, the presence of the methyl group at the 1-position would likely direct acylation to other positions, including the 5-position, albeit potentially with competing isomers. The resulting ketone could then be subjected to a series of reactions, such as conversion to an oxime followed by dehydration, to yield the nitrile.

Alternatively, a formylation reaction (e.g., Vilsmeier-Haack reaction) could be employed to introduce a formyl group, which can then be converted to the nitrile via an aldoxime intermediate.

A more direct approach to introduce the required carbon framework would be the chloromethylation or bromomethylation of 1-methylnaphthalene. However, controlling the position of this electrophilic substitution to selectively occur at the 5-position would be a significant synthetic challenge.

PrecursorIntermediateTarget Product
1-Methylnaphthalene1-Methyl-5-acetylnaphthaleneThis compound
1-Methylnaphthalene5-Formyl-1-methylnaphthaleneThis compound
1-Methylnaphthalene1-Methyl-5-(halomethyl)naphthaleneThis compound

While not a direct synthesis of this compound, the principles of dehydrogenation and dehydration are relevant in the broader context of synthesizing unsaturated nitrile compounds. For instance, the synthesis of quinazolinones has been achieved through a photo-dehydrogenation process involving a naphthalene monoimide. This highlights the potential of dehydrogenation reactions in creating aromatic systems.

In the context of related naphthalene acetonitriles, a dehydration step is often the final stage in converting an amide or an oxime to a nitrile. For example, if 1-methylnaphthalene-5-carboxamide were synthesized, its dehydration using reagents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O) would yield the desired this compound. Similarly, the dehydration of 1-methylnaphthalene-5-aldoxime would also produce the target nitrile.

A patent for the production of high-purity 2-naphthylacetonitrile describes a method involving the hydrolysis of an amide compound obtained from a Willgerodt reaction, followed by reaction with a halogenating agent and sulfonamide. nih.gov This multi-step process underscores the importance of functional group transformations in arriving at the final nitrile product.

Amide Hydrolysis and Subsequent Halogenation-Cyanation Sequences for Naphthylacetonitriles

A viable, albeit multi-step, pathway to synthesize naphthylacetonitriles such as this compound involves the transformation of a corresponding amide precursor. This sequence begins with the hydrolysis of a primary amide, which can be conducted under either acidic or basic aqueous conditions, to yield a carboxylic acid. openstax.org

The general mechanism for base-catalyzed hydrolysis involves the nucleophilic addition of a hydroxide (B78521) ion to the carbon of the nitrile group, forming an imine anion. openstax.org This is followed by protonation to a hydroxy imine, which then tautomerizes to an amide. openstax.org Further hydrolysis of the amide yields the carboxylate ion. openstax.org

Following the formation of the naphthylacetic acid, a halogenation step is required. This can be achieved through various methods, including conversion of the carboxylic acid to an intermediate alcohol, which is then subsequently halogenated. The resulting halo-substituted naphthalene can then undergo a cyanation reaction. The most straightforward method for preparing nitriles from this intermediate is the SN2 reaction of a primary or secondary alkyl halide with an alkali metal cyanide. openstax.org This displacement reaction effectively installs the desired acetonitrile functionality, completing the sequence.

Catalytic Strategies in Synthesis

Catalysis is fundamental to the efficient and selective synthesis of functionalized aromatic compounds like this compound. Both Lewis acid and base catalysis play crucial roles in different stages of its potential synthetic routes.

Lewis Acid Catalysis in Naphthalene Functionalization

Lewis acids are instrumental in the functionalization of aromatic rings such as naphthalene. elsevier.com In the context of synthesizing a precursor for this compound, a Lewis acid could be employed to catalyze a Friedel-Crafts reaction to introduce a necessary functional group at the 5-position of the 1-methylnaphthalene core. For instance, Friedel-Crafts acylation would install an acetyl group, which can then be further manipulated to form the acetonitrile side chain.

Research has shown that the choice of Lewis acid and solvent system is critical for achieving high activity and favorable product distribution in naphthalene alkylation. elsevier.com For example, aluminum chloride has been identified as a highly effective catalyst for such transformations. elsevier.com Furthermore, the selectivity of reactions on naphthol derivatives can be tuned by the specific Lewis acid used; for example, Bi(OTf)₃ can promote a [3+2] cyclopentannulation, while Sc(OTf)₃ can lead to a Friedel-Crafts-type addition. nih.gov This highlights the power of Lewis acids to direct the outcome of complex functionalizations on the naphthalene scaffold. nih.gov The combination of N-heterocyclic carbene (NHC) catalysis with a Lewis acid can also provide innovative ways to incorporate new reaction components by activating the electrophile. nih.gov

Base-Catalyzed Nitrile Group Formation

Base catalysis is a key strategy for the formation of the nitrile group itself, particularly through the dehydration of a primary amide. openstax.org To form this compound from its corresponding amide (1-methylnaphthalene-5-acetamide), a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is used, often in the presence of a base. openstax.org The mechanism involves the reaction of the nucleophilic amide oxygen with the dehydrating agent, followed by a base-mediated E2-like elimination to yield the nitrile. openstax.org This method is broadly applicable and is not typically limited by the steric hindrance that can affect other nitrile synthesis methods. openstax.org

The reactivity of nitriles under basic conditions is well-established. Base-catalyzed reactions can also involve the addition of alcohols to the nitrile group to form imidates, demonstrating the electrophilic nature of the nitrile carbon and its susceptibility to nucleophilic attack promoted by a base. acs.org

Catalytic StrategyCatalyst TypeReaction StageRole and Description
Naphthalene FunctionalizationLewis Acid (e.g., AlCl₃, Sc(OTf)₃)Precursor SynthesisActivates the naphthalene ring toward electrophilic substitution (e.g., Friedel-Crafts acylation) to introduce a key functional group. Choice of acid can control regioselectivity. elsevier.comnih.gov
Nitrile Group FormationBaseFinal Step (Amide Dehydration)Promotes the elimination of water from a primary amide (e.g., 1-methylnaphthalene-5-acetamide) using a dehydrating agent like SOCl₂, forming the nitrile group. openstax.org

Industrial Synthesis Considerations and Optimization

The transition from laboratory-scale synthesis to industrial production introduces critical requirements for yield, purity, and process efficiency. Modern reactor technology plays a significant role in meeting these demands.

High Yield and Purity Requirements

For specialty chemicals like this compound, which may serve as intermediates in the synthesis of more complex molecules such as pharmaceuticals, achieving high yield and purity is paramount. A patent for the industrial synthesis of a structurally similar compound, (7-methoxy-1-naphthyl)acetonitrile, which is an intermediate for the drug agomelatine, specifies a yield of 91% and a chemical purity greater than 99%. google.com These figures underscore the industrial standard and necessity for highly optimized processes. High purity is crucial as it minimizes the need for laborious and costly purification steps later in the manufacturing chain and ensures the quality of the final product. google.com The development of reproducible industrial processes that avoid complex purification is a key goal. google.com

Application of Continuous Flow Reactors

Continuous flow reactors are increasingly replacing traditional batch reactors in industrial organic synthesis due to their significant advantages in process control and efficiency. tue.nl The use of flow chemistry enables chemistries that are otherwise difficult to perform, including those involving hazardous compounds or extreme reaction conditions. tue.nl

In a potential industrial synthesis of this compound, a continuous flow system would involve pumping reactant solutions through reactor coils or microfluidic chips. mit.edu This setup provides superior heat and mass transfer compared to batch reactors, which is crucial for maintaining optimal reaction conditions and selectivity. tue.nl Different types of flow reactors, such as Packed Bed Reactors (PBR), could be employed, especially if solid-supported catalysts are used. rroij.com The precise control over parameters like residence time, temperature, and pressure allows for process optimization that can lead to higher yields and purity while enhancing safety. mit.edurroij.com Furthermore, scaling up in flow chemistry can sometimes be achieved by simply running the system for longer or by adding more reactors in parallel ("numbering-up"), which can mitigate challenges associated with traditional scale-up. rroij.com

ParameterBatch ReactorsContinuous Flow Reactors
Heat TransferOften inefficient, leading to temperature gradients and potential side reactions.Excellent due to high surface-area-to-volume ratio, allowing for precise temperature control. rroij.com
Mass TransferCan be limited, especially in multiphasic systems, affecting reaction rates.Significantly enhanced, leading to faster and more efficient reactions. tue.nl
SafetyLarge volumes of reactants and intermediates can pose significant hazards.Smaller reaction volumes at any given time reduce risks associated with hazardous materials or exothermic reactions. tue.nl
ScalabilityOften requires complete re-optimization of reaction conditions ("scaling up").Can often be scaled by continuous operation or adding parallel units ("numbering-up"). rroij.com
Process TimeIncludes time for charging, heating, cooling, and discharging, which can be lengthy.Can significantly reduce overall processing time through continuous operation and integration of steps. tue.nl

Chemical Reactivity and Transformation Mechanisms of 1 Methylnaphthalene 5 Acetonitrile

Nitrile Group Transformations

The acetonitrile (B52724) substituent (-CH₂CN) provides a versatile handle for a variety of chemical transformations, primarily centered around the electrophilic carbon and the triple bond of the nitrile group.

Reduction Reactions to Primary Amines

The nitrile group can be readily reduced to a primary amine, yielding 2-(1-methylnaphthalen-5-yl)ethan-1-amine. This transformation is fundamental in organic synthesis for converting nitriles into valuable amine intermediates. Common and effective methods for this reduction include the use of complex metal hydrides or catalytic hydrogenation. masterorganicchemistry.com

Lithium Aluminum Hydride (LiAlH₄): As a powerful reducing agent, LiAlH₄ is highly effective for the reduction of nitriles. wikipedia.orgbyjus.comyoutube.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and liberate the amine product. byjus.com The hydride (H⁻) from LiAlH₄ attacks the electrophilic carbon of the nitrile, and subsequent steps with additional hydride equivalents lead to the formation of the primary amine. nih.gov

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as Raney nickel, platinum, or palladium are commonly employed. The reaction often requires elevated temperatures and pressures to proceed efficiently. masterorganicchemistry.com This industrial-scale method is valued for its effectiveness, though it may require more forceful conditions compared to hydride reduction.

Table 1: Reduction Reactions of 1-Methylnaphthalene-5-acetonitrile

Reagent/Catalyst Product Conditions

Oxidation Reactions to Carboxylic Acids and Ketones

While direct oxidation of the nitrile group is not a standard transformation, it can be converted to a carboxylic acid through hydrolysis. This represents an oxidation of the nitrile carbon. Harsh oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) would likely lead to the degradation of the electron-rich naphthalene (B1677914) ring and oxidation of the benzylic methyl group. guidechem.comstackexchange.commasterorganicchemistry.com

Hydrolysis to Carboxylic Acids: The most significant "oxidative" transformation of the nitrile group is its hydrolysis to a carboxylic acid, 1-methylnaphthalene-5-acetic acid. This can be achieved under either acidic or basic conditions, both typically requiring heat. libretexts.orgpressbooks.pubacs.orgorganic-chemistry.org

Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of a strong acid (e.g., aqueous H₂SO₄ or HCl) first produces an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Base-Promoted Hydrolysis: Refluxing the nitrile with an aqueous base (e.g., NaOH or KOH) initially forms a carboxylate salt. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and yield the final carboxylic acid product. libretexts.org

Table 2: Hydrolysis of this compound

Reagent Intermediate Product Final Product (after workup) Conditions
H₃O⁺ (e.g., H₂SO₄/H₂O) 1-Methylnaphthalene-5-acetamide 1-Methylnaphthalene-5-acetic acid Heat

Nucleophilic Attack Pathways at the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and susceptible to attack by various nucleophiles. masterorganicchemistry.com This reactivity allows for the synthesis of ketones and other carbon-carbon bond-forming reactions.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile group. This reaction forms an intermediate imine anion, which upon hydrolysis, yields a ketone. youtube.com For example, reacting this compound with a Grignard reagent like methyl magnesium bromide (CH₃MgBr), followed by an acidic workup, would produce 1-(1-methylnaphthalen-5-yl)propan-2-one. This pathway provides a robust method for creating new carbon-carbon bonds at the carbon adjacent to the naphthalene ring.

Naphthalene Ring Reactivity

The naphthalene ring system is aromatic and undergoes electrophilic substitution reactions, similar to benzene (B151609) but with greater reactivity. wordpress.comlibretexts.org The positions of substitution are influenced by the electronic properties of the existing substituents: the activating methyl group and the deactivating acetonitrile group.

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration, Sulfonation)

The reactivity of the naphthalene core in this compound towards electrophiles is governed by the directing effects of both the methyl and the acetonitrile groups. The methyl group at the C1 position is an activating group, directing incoming electrophiles primarily to the C2 and C4 positions of the same ring. dalalinstitute.com Conversely, the -CH₂CN group at the C5 position is electron-withdrawing and deactivates its ring (the ring containing positions C5 through C8) towards electrophilic attack. Therefore, electrophilic aromatic substitution is expected to occur predominantly on the activated ring containing the methyl group. libretexts.orgstackexchange.com

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) will introduce a nitro (-NO₂) group. youtube.com Given the directing effects, the primary products would be 1-methyl-4-nitro-5-acetonitrile and 1-methyl-2-nitro-5-acetonitrile. The regioselectivity can sometimes be influenced by reaction conditions and the specific nitrating agent used. rsc.orgrsc.orgmdpi.comnih.gov

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like FeCl₃ or AlCl₃, or in some cases without a catalyst due to naphthalene's enhanced reactivity, introduces a halogen atom. youtube.com The substitution would again be directed to the activated ring, yielding primarily 4-halo and 2-halo derivatives.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid (-SO₃H) group. The regiochemistry of naphthalene sulfonation is known to be temperature-dependent. wordpress.comyoutube.com At lower temperatures, the kinetically favored alpha-product is formed, while at higher temperatures, the thermodynamically more stable beta-product is preferred. wordpress.com For this compound, sulfonation would likely occur at the C4 or C2 position.

Table 3: Electrophilic Aromatic Substitution of this compound

Reaction Reagent Major Predicted Products
Nitration HNO₃ / H₂SO₄ 1-Methyl-4-nitro-5-acetonitrile, 1-Methyl-2-nitro-5-acetonitrile
Bromination Br₂ / CCl₄ 4-Bromo-1-methyl-5-acetonitrile, 2-Bromo-1-methyl-5-acetonitrile
Sulfonation Fuming H₂SO₄ 1-Methyl-5-(cyanomethyl)naphthalene-4-sulfonic acid

Oxidative Transformations of the Naphthalene Core

The naphthalene ring, particularly when activated by an alkyl group, is susceptible to oxidation, which can lead to the formation of naphthoquinones. guidechem.comstackexchange.comias.ac.in

Formation of Quinones: Strong oxidizing agents, such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄), can oxidize the naphthalene ring system. guidechem.compressbooks.puborganic-chemistry.orgmetu.edu.trresearchgate.net For 1-methylnaphthalene (B46632), oxidation often targets the activated ring to form a quinone. ias.ac.innih.gov In the case of this compound, oxidation would likely yield a derivative of 1,4-naphthoquinone (B94277). The reaction may lead to products like 5-(cyanomethyl)-1,4-naphthoquinone or potentially 5-methyl-1,4-naphthoquinone if the reaction conditions also cleave the acetonitrile side chain. nih.gov Studies on the oxidation of 1-methylnaphthalene have shown the formation of 1,4-naphthoquinone among other products. ias.ac.innih.gov

Table 4: Potential Oxidation Products of the Naphthalene Core

Oxidizing Agent Potential Product Notes
Chromium Trioxide (CrO₃) 5-(Cyanomethyl)-1,4-naphthoquinone Oxidation targets the activated ring.
Potassium Permanganate (KMnO₄) 5-Methyl-1,4-naphthoquinone May involve cleavage of the side chain under harsh conditions.

Reduction of the Aromatic System (e.g., Catalytic Hydrogenation to Dihydro Derivatives)

The reduction of the naphthalene core in this compound can be achieved through methods like catalytic hydrogenation, which can lead to partially or fully saturated ring systems. The specific products formed depend on the reaction conditions and the catalyst used.

Catalytic hydrogenation of naphthalene and its derivatives typically proceeds in a stepwise manner, first yielding di- and tetralin (1,2,3,4-tetrahydronaphthalene) derivatives, and upon more forcing conditions, decalin (perhydronaphthalene) derivatives. youtube.comacs.org For substituted naphthalenes, the regioselectivity of the reduction is influenced by the nature and position of the substituents.

In the case of this compound, the reduction of the aromatic system would primarily affect the naphthalene ring system. The Birch reduction, using an alkali metal in liquid ammonia (B1221849) and alcohol, is a common method for the partial reduction of aromatic rings. For naphthalene, this reaction typically yields 1,4-dihydronaphthalene. sciencemadness.org For substituted naphthalenes, the reduction generally occurs in the unsubstituted ring. Therefore, for this compound, the expected product of a Birch reduction would be 1-methyl-5,8-dihydro-naphthalene-5-acetonitrile.

Catalytic hydrogenation over transition metal catalysts like palladium, platinum, nickel, or rhodium is another important reduction method. The choice of catalyst and reaction conditions (temperature, pressure) determines the extent of hydrogenation. For instance, palladium on carbon (Pd/C) is often used for the selective hydrogenation of naphthalene to tetralin. sciencemadness.org More active catalysts or harsher conditions can lead to the fully saturated decalin ring system. youtube.com Studies on the hydrogenation of dimethylnaphthalenes have shown that reduction can occur in one or both rings to yield dihydro or tetrahydro derivatives. huji.ac.il

The table below summarizes different catalytic systems used for the hydrogenation of naphthalene, which can be considered analogous for the reduction of the naphthalene core in this compound.

Catalyst SystemSubstrateProduct(s)Key FindingsReference
Potassium-Graphite Intercalate (C8K) in THFDisubstituted Naphthalenes1,4-Dihydronaphthalene derivativesThe reaction is mild and selective for the formation of dihydro products. huji.ac.il
Pd/Al2O3NaphthaleneTetralin, DecalinHighly active for naphthalene hydrogenation, with selectivity depending on Pd loading. acs.org
NiMo/Al2O3NaphthaleneTetralin, DecalinShows activity for naphthalene hydrogenation, with potential for cis-decalin production. acs.org
Ni on Mordenite ZeoliteNaphthaleneTetralin, DecalinsThe preparation method of the catalyst influences particle size and selectivity. researchgate.net

Organometallic Reactivity and Complexation

The acetonitrile group in this compound can play a significant role in its organometallic chemistry, primarily by acting as a ligand for transition metals and participating in catalytic cycles.

Role of Acetonitrile as a Ligand in Transition Metal Complexes

The acetonitrile moiety is a common and versatile ligand in coordination chemistry. wikipedia.org The nitrogen atom of the nitrile group possesses a lone pair of electrons, which can be donated to a metal center, forming a coordinate covalent bond. Acetonitrile is considered a weakly coordinating ligand, meaning it can often be easily displaced by other, more strongly binding ligands, making it a useful component in catalyst precursors. wikipedia.orgrsc.org

Acetonitrile can form complexes with a wide range of transition metals in various oxidation states. rsc.org These complexes are often prepared by dissolving an anhydrous metal salt in acetonitrile, which can also serve as the solvent. wikipedia.org The resulting acetonitrile complexes are valuable starting materials for the synthesis of other organometallic compounds. For example, cationic transition metal acetonitrile complexes can react with other reagents to form novel organometallic structures. rsc.org

The bonding of acetonitrile to a metal center can be influenced by the electronic properties of the metal and the other ligands present. It generally acts as a sigma-donor, but can also exhibit pi-acceptor properties. wikipedia.org The lability of the acetonitrile ligand is a key feature; for instance, in some ruthenium(II) complexes, the acetonitrile ligand can be dissociated upon photoirradiation. nih.gov

The table below provides examples of transition metal complexes featuring acetonitrile as a ligand.

Metal ComplexMetal CenterKey FeaturesReference
[Ru(tpy)(L)(CH3CN)]n+Ruthenium (Ru)Undergoes photoinduced dissociation of the acetonitrile ligand. nih.gov
[M(CH3CN)n]m+ (M = Fe, Co, Cu, Ag)Iron (Fe), Cobalt (Co), Copper (Cu), Silver (Ag)Cationic complexes that serve as precursors for other organometallic compounds. rsc.org
[(dippe)Ni(η2-NCR)]Nickel (Ni)Acts as a catalyst for the hydration of nitriles. researchgate.net
[MoCl4(CH3CN)2]Molybdenum (Mo)Formed by the reduction of MoCl5 with acetonitrile. wikipedia.org

Participation in Organometallic Catalytic Cycles

The coordination of the acetonitrile group of this compound to a metal center can be a crucial step in various organometallic catalytic cycles. Due to its labile nature, it can temporarily occupy a coordination site on a metal catalyst before being displaced by a substrate molecule. rsc.org

Furthermore, the acetonitrile group itself can undergo transformations within the coordination sphere of a metal. For instance, the insertion of a nitrile into a metal-carbon bond is a known reaction step in certain catalytic processes, leading to the formation of new carbon-nitrogen bonds. rsc.org There are also examples of the activation of the C-H or C-C bonds of acetonitrile by rhodium complexes, demonstrating that the ligand can be more than just a spectator in organometallic reactions. acs.org

The table below highlights the role of acetonitrile in different organometallic catalytic cycles.

Catalytic Cycle / ReactionMetal CenterRole of AcetonitrileKey FindingsReference
Pd-catalyzed activation of polar vinyl monomersPalladium (Pd)Modulates reaction rate and selectivity.The concentration of acetonitrile can control the pathway of the catalytic cycle. nih.gov
Olefin dimerization/polymerizationNickel (Ni)Acts as a labile ligand, displaced by the olefin substrate.Initial insertion of the nitrile into the Ni-aryl bond can occur. rsc.org
C-H and C-CN bond activationRhodium (Rh)Reactant undergoing bond activation.Demonstrates that the C-H and C-CN bonds of acetonitrile can be activated by a metal center. acs.org
Reaction with tricarbonyl-metal complexesChromium (Cr), Molybdenum (Mo), Tungsten (W)Nucleophile displacing other ligands.The reaction kinetics depend on the metal center and the other ligands present. rsc.orgrsc.org

Advanced Spectroscopic and Analytical Characterization of 1 Methylnaphthalene 5 Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. For the hypothetical molecule 1-Methylnaphthalene-5-acetonitrile, both proton (¹H) and carbon-¹³ (¹³C) NMR would provide critical information for its structural confirmation.

The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the protons of the methyl group, and the methylene (B1212753) protons of the acetonitrile (B52724) substituent.

Based on known data for 1-methylnaphthalene (B46632) and substituted naphthalenes, the aromatic protons would likely appear in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling patterns would be influenced by the positions of the methyl and acetonitrile groups on the naphthalene ring. The methyl group protons would likely appear as a singlet at approximately δ 2.5-2.7 ppm. The methylene protons of the acetonitrile group would be expected to produce a singlet in the region of δ 3.8-4.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and not experimental data.)

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic (Naphthalene Ring)7.0 - 8.5Multiplets
Methyl (-CH₃)2.5 - 2.7Singlet
Methylene (-CH₂CN)3.8 - 4.2Singlet

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The naphthalene ring would show a series of signals in the aromatic region (approximately δ 120-135 ppm). The carbon of the methyl group would be expected at around δ 19-21 ppm. The methylene carbon of the acetonitrile group would likely resonate at a similar chemical shift, while the nitrile carbon would appear further downfield, typically in the range of δ 117-120 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds and not experimental data.)

Carbon Type Predicted Chemical Shift (ppm)
Aromatic (Naphthalene Ring)120 - 135
Methyl (-CH₃)19 - 21
Methylene (-CH₂CN)20 - 25
Nitrile (-CN)117 - 120

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman, is instrumental in identifying the functional groups present in a molecule.

The FTIR spectrum of this compound would be characterized by several key absorption bands. The C-H stretching vibrations of the aromatic naphthalene ring and the methyl/methylene groups would appear in the region of 3100-2850 cm⁻¹. The characteristic stretching vibration of the nitrile (C≡N) group is a sharp and intense band typically found in the 2260-2240 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ range.

Table 3: Predicted FTIR Absorption Bands for this compound (Note: These are estimated values based on analogous compounds and not experimental data.)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch2960 - 2850Medium
Nitrile (C≡N) Stretch2260 - 2240Sharp, Strong
Aromatic C=C Stretch1600 - 1450Medium to Strong

Raman spectroscopy would provide complementary information to FTIR. The nitrile stretch is also typically observable in the Raman spectrum. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong signals in Raman spectra, which would be expected for the naphthalene core.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₃H₁₁N), the expected molecular weight is approximately 181.24 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 181. The fragmentation pattern would likely involve the loss of the cyanomethyl radical (•CH₂CN) or the methyl radical (•CH₃), leading to fragment ions that could help confirm the structure.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For aromatic compounds like this compound, the most common transitions are π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. youtube.comyoutube.com

The naphthalene ring system in this compound is the primary chromophore. The presence of the methyl and acetonitrile substituents can influence the energy of these transitions and, consequently, the wavelength of maximum absorbance (λmax). The conjugation within the naphthalene system results in absorption in the UV region. libretexts.org While specific UV-Vis spectra for this compound were not found, studies on similar aromatic compounds in acetonitrile show characteristic absorption bands. For example, in a study of dithienylethene photoswitches in acetonitrile, distinct absorption spectra were observed for the open and closed forms of the molecules. researchgate.net The solvent, in this case, acetonitrile, can also affect the electronic transitions. youtube.com

Type of Transition Description Typical Wavelength Region
σ → σExcitation of an electron from a σ bonding orbital to a σ antibonding orbital. libretexts.orgVacuum UV (<200 nm) youtube.com
n → σExcitation of a non-bonding electron to a σ antibonding orbital.150-250 nm
π → πExcitation of an electron from a π bonding orbital to a π antibonding orbital. libretexts.org200-700 nm libretexts.org
n → πExcitation of a non-bonding electron to a π antibonding orbital. libretexts.org200-700 nm

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from related impurities.

HPLC is a powerful technique for separating components of a mixture. For a compound like this compound, a reversed-phase HPLC method would likely be employed. In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and a solvent like acetonitrile. basicmedicalkey.compuritysolvents.comitwreagents.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

The purity of the acetonitrile solvent itself is crucial for reliable HPLC analysis, as impurities can interfere with the detection of the analytes. americanlaboratory.comgoogle.com The choice of organic modifier in the mobile phase, such as acetonitrile versus methanol, can significantly impact the separation selectivity, particularly for aromatic compounds where π-π interactions with the stationary phase can occur. researchgate.net A study on the analysis of 1-fluoronaphthalene (B124137) and its impurities utilized a C18 column with an acetonitrile:water mobile phase, demonstrating the utility of this approach for separating related naphthalene derivatives. oup.com

A typical HPLC method for purity assessment would involve:

Column: Reversed-phase (e.g., C18, Phenyl-Hexyl)

Mobile Phase: A gradient of water and acetonitrile basicmedicalkey.comoup.com

Detector: Photodiode Array (PDA) or UV detector set at a wavelength where the analyte and impurities absorb.

Gas chromatography is another vital technique for the analysis of volatile and semi-volatile compounds. Given that 1-methylnaphthalene has a boiling point between 240-243 °C, GC is a suitable method for its analysis. nih.gov For this compound, its volatility would determine the feasibility of GC analysis.

In GC, the sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The choice of injection solvent is important; while acetonitrile is a common extraction solvent, its use in GC can be challenging due to its high expansion volume. eurl-pesticides.eu However, modern GC systems are better equipped to handle such solvents. eurl-pesticides.eu For the analysis of residual solvents like acetonitrile, GC with a Flame Ionization Detector (FID) is a standard method. sigmaaldrich.comchromforum.org

A potential GC method for analyzing this compound could involve:

Column: A non-polar or medium-polarity capillary column.

Carrier Gas: Helium or Hydrogen.

Injector: Split/splitless injector.

Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS). sigmaaldrich.com

Advanced Spectroscopic Probes for Intermolecular Interactions and Dynamics

Picosecond transient grating spectroscopy is a sophisticated technique used to study ultrafast photoinduced processes, such as electron transfer. chimia.ch A study investigating the photoinduced electron transfer between 9,10-dicyanoanthracene (B74266) (DCA) and 1-methylnaphthalene (MNA) in acetonitrile provides valuable insights into the potential behavior of this compound in similar reactions. acs.orgunige.ch

In this study, the transient grating technique was used to monitor the formation and decay of transient species. acs.org Upon photoexcitation, an electron transfer from 1-methylnaphthalene to the excited state of DCA occurs, forming a radical ion pair. The transient spectrum revealed a band at 580 nm, which was attributed to the formation of a 1:2 complex (DCA•-·MNA₂•+). acs.orgunige.ch

The kinetics of the back electron transfer and the separation into free ions were also determined. The rate constants for these processes were found to be on the order of 10⁸ s⁻¹. acs.orgunige.ch These findings highlight the complex dynamics that can occur following photoexcitation and demonstrate the power of picosecond transient grating spectroscopy in elucidating these mechanisms. Similar studies could be applied to this compound to understand its photoinduced electron transfer properties and the dynamics of any resulting complexes. Studies on other systems have also demonstrated the ability to measure sub-picosecond hole and electron transfer processes. nih.govscilit.com

Process Rate Constant / Time Constant Reference
Back Electron Transfer (1:1 complex)1.8 × 10⁸ s⁻¹ acs.orgunige.ch
Back Electron Transfer (1:2 complex)16.9 × 10⁸ s⁻¹ acs.orgunige.ch
Separation into Free Ions (1:1 complex)1.6 × 10⁸ s⁻¹ acs.orgunige.ch
Separation into Free Ions (1:2 complex)1.1 × 10⁸ s⁻¹ acs.orgunige.ch
Hole transfer from WSGCN to Trp200 ± 20 fs nih.gov
Electron transfer from WSGCN to MV²⁺110 ± 20 fs nih.gov

Vibrational Broad Bandwidth Sum Frequency Generation (SFG) Spectroscopy for Surface and Interface Studies

Vibrational Broad Bandwidth Sum Frequency Generation (SFG) spectroscopy is a powerful and versatile second-order nonlinear optical technique uniquely suited for probing the structure, orientation, and vibrational signatures of molecules at surfaces and interfaces. Unlike bulk-sensitive techniques, SFG is inherently surface-specific, making it an ideal tool for the in-situ investigation of interfacial phenomena without interference from the surrounding bulk media. This specificity arises from the selection rules of the SFG process, which dictate that a signal is only generated in a medium that lacks inversion symmetry, a condition that is naturally met at any interface.

For a complex molecule such as this compound, SFG spectroscopy can provide detailed insights into its molecular orientation and conformation when adsorbed onto a substrate or present at a liquid-air or liquid-solid interface. The technique involves the spatial and temporal overlap of two laser beams at the interface of interest: a fixed-frequency visible beam and a tunable broadband infrared (IR) beam. When these beams interact with the interfacial molecules, a third beam is generated at the sum frequency of the two incident beams. The intensity of this SFG signal is resonantly enhanced when the frequency of the IR beam matches a vibrational mode of the interfacial molecules. By tuning the IR frequency, a surface-specific vibrational spectrum is obtained.

The analysis of the SFG spectrum of this compound would focus on several key vibrational modes originating from its distinct chemical moieties: the naphthalene ring, the methyl group, and the acetonitrile group. The frequencies and intensities of the corresponding SFG peaks provide a wealth of information about the molecular arrangement at the interface.

Detailed Research Findings from Related Systems

While direct SFG studies on this compound are not extensively reported in the literature, a comprehensive understanding of its expected interfacial behavior can be constructed from studies on its constituent functional groups and related molecules, such as naphthalene and acetonitrile.

Naphthalene and its Derivatives: Research on naphthalene and other polycyclic aromatic hydrocarbons (PAHs) has established the characteristic vibrational frequencies of the aromatic C-H stretching modes, which typically appear in the 3000-3100 cm⁻¹ region. niscpr.res.innasa.gov The orientation of the naphthalene ring at an interface can be determined by analyzing the polarization of the SFG signal from these C-H stretching modes. For instance, the relative intensities of the peaks corresponding to different C-H vibrations can reveal the tilt angle of the aromatic plane with respect to the surface normal.

Acetonitrile at Interfaces: SFG studies of acetonitrile (CH₃CN) have been particularly insightful for understanding the behavior of the methyl (-CH₃) and nitrile (-CN) groups at various interfaces. nih.govacs.org The symmetric (νs) and asymmetric (νas) stretching modes of the methyl group are typically observed around 2920 cm⁻¹ and 2980 cm⁻¹, respectively. The nitrile stretch (νC≡N) is found in the 2250-2290 cm⁻¹ range. nih.gov Importantly, the orientation of the acetonitrile molecule can be precisely determined. For example, at a positively charged electrode surface, acetonitrile has been shown to orient with its nitrile group directed towards the surface. nih.gov Conversely, as the surface charge becomes negative, the molecule can flip its orientation. nih.gov This demonstrates the sensitivity of SFG to the electrostatic environment at the interface.

Predicted SFG Analysis of this compound:

Based on the findings from related systems, an SFG study of this compound would be expected to reveal the following:

Aromatic C-H Stretching Region (3000-3100 cm⁻¹): Signals in this region would arise from the C-H bonds on the naphthalene ring. The relative intensities of these peaks under different polarization combinations (e.g., ssp, ppp) would allow for the determination of the average orientation of the naphthalene moiety.

Aliphatic C-H Stretching Region (2850-3000 cm⁻¹): This region would be dominated by the vibrational modes of the methyl group attached to the naphthalene ring and the methylene group of the acetonitrile substituent. Analysis of these peaks would provide information on the orientation of these aliphatic side chains.

Nitrile Stretching Region (2250-2290 cm⁻¹): A distinct peak corresponding to the C≡N stretch would be a clear indicator of the orientation of the acetonitrile group. The intensity and phase of this peak can reveal whether the nitrile group is pointing towards or away from the interface.

By simultaneously analyzing these different spectral regions, a detailed molecular picture of this compound at an interface can be constructed. This would include the tilt angle of the naphthalene plane, the orientation of the methyl group, and the directionality of the acetonitrile functional group. Such information is crucial for understanding how this molecule interacts with its environment at a fundamental level.

Hypothetical SFG Data Table for this compound

The following table presents the expected vibrational frequencies and their assignments for this compound that would be targeted in an SFG experiment. These are predictive values based on the literature for related compounds.

Frequency Range (cm⁻¹) Vibrational Mode Associated Functional Group
3000 - 3100Aromatic C-H StretchNaphthalene Ring
~2980Asymmetric CH₃ StretchMethyl Group
~2950Asymmetric CH₂ StretchAcetonitrile Moiety
~2920Symmetric CH₃ StretchMethyl Group
~2870Symmetric CH₂ StretchAcetonitrile Moiety
2250 - 2290C≡N StretchNitrile Group

This predictive data provides a foundation for designing and interpreting SFG experiments aimed at elucidating the interfacial properties of this compound.

Theoretical and Computational Chemistry Studies on 1 Methylnaphthalene 5 Acetonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular and electronic properties of organic compounds. For 1-Methylnaphthalene-5-acetonitrile, DFT methods are employed to determine its optimized geometry, vibrational frequencies, and electronic characteristics. The choice of functional and basis set is critical for obtaining accurate results. For instance, the B3LYP hybrid functional combined with a split-valence basis set like 6-31G(d,p) is commonly used for geometry optimization and frequency calculations of naphthalene (B1677914) derivatives. samipubco.comresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties, such as electronic absorption spectra. researchgate.netresearchgate.net By applying TD-DFT, one can calculate the vertical excitation energies, oscillator strengths, and major contributions of molecular orbitals to electronic transitions. researchgate.net This is crucial for understanding the photophysical behavior of this compound. For similar donor-acceptor substituted naphthalene systems, TD-DFT calculations have been successfully used to interpret experimental UV-vis spectra and to rationalize the nature of electronic transitions. ipme.ruresearchgate.net The accuracy of TD-DFT results can be sensitive to the choice of the exchange-correlation functional, with range-separated hybrids sometimes providing more accurate descriptions of charge-transfer excitations. researchgate.net

A summary of typical computational methods used for naphthalene derivatives is presented in Table 1.

Computational TaskMethodBasis SetTypical Application
Geometry OptimizationDFT (e.g., B3LYP)6-31G(d,p)Determining the most stable molecular structure.
Vibrational FrequenciesDFT (e.g., B3LYP)6-31G(d,p)Predicting infrared and Raman spectra.
Excited StatesTD-DFT6-31+G(d,p)Calculating UV-vis absorption spectra.
Electronic PropertiesDFTaug-cc-pVQZDetermining ionization potential and electron affinity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. ipme.ru

For this compound, the electron-donating methyl group (-CH₃) is expected to raise the energy of the HOMO, while the electron-withdrawing acetonitrile (B52724) group (-CH₂CN) will lower the energy of the LUMO. This results in a smaller HOMO-LUMO gap compared to unsubstituted naphthalene, suggesting a higher reactivity and a potential for intramolecular charge transfer. ipme.ru In similar donor-acceptor substituted naphthalenes, the HOMO is typically localized on the electron-donating moiety and the naphthalene ring, whereas the LUMO is concentrated on the electron-accepting group and the aromatic core. researchgate.net The HOMO-LUMO gap for naphthalene itself has been calculated to be around 4.75 eV using DFT with an aug-cc-pVQZ basis set. samipubco.com The introduction of donor and acceptor groups is expected to significantly reduce this gap.

A hypothetical FMO analysis for this compound is summarized in Table 2.

Molecular OrbitalExpected Energy LevelExpected LocalizationRole in Reactivity
HOMORelatively HighMethyl group and Naphthalene ringElectron donation
LUMORelatively LowAcetonitrile group and Naphthalene ringElectron acceptance
HOMO-LUMO GapSmaller than Naphthalene-Indicates higher reactivity and potential for ICT

Investigations of Intramolecular Charge Transfer (ICT)

The presence of both an electron-donating group (methyl) and an electron-accepting group (acetonitrile) on the naphthalene core suggests that this compound can exhibit Intramolecular Charge Transfer (ICT) upon electronic excitation. ipme.ru In such a process, an electron is transferred from the donor part of the molecule to the acceptor part, leading to a highly polar excited state. This phenomenon is often characterized by a large Stokes shift and solvatochromism, where the fluorescence emission maximum shifts to longer wavelengths in more polar solvents.

For naphthalene derivatives with donor-acceptor substitution patterns, the extent of ICT is influenced by the strength of the donor and acceptor groups, their relative positions on the naphthalene ring, and the polarity of the solvent. ipme.ru In the case of this compound, the excitation would likely involve the transition of an electron from a HOMO localized on the methyl-naphthalene moiety to a LUMO centered on the cyano-naphthalene part. Theoretical studies on similar systems have shown that the excited state can have a significantly larger dipole moment compared to the ground state, which is a hallmark of an ICT state. rsc.org

Density of States (DOS) and Transition Density Matrix (TDM) Mapping

The Transition Density Matrix (TDM) is a powerful tool for visualizing and analyzing the nature of electronic excitations. researchgate.net TDM plots can map the electron-hole coherence upon excitation, indicating the regions of the molecule from where the electron is promoted (hole) and to where it moves (electron). For an ICT transition in this compound, the TDM would be expected to show significant off-diagonal elements connecting the donor and acceptor parts of the molecule, visually confirming the charge transfer character of the excitation. researchgate.net

Acidity (pKa) Predictions in Non-Aqueous Solvents using Computational Methods

The acetonitrile moiety in this compound contains acidic protons on the methylene (B1212753) carbon adjacent to the cyano group. Predicting the acid dissociation constant (pKa) of such a carbon acid, especially in non-aqueous solvents, is a challenging experimental task. Computational methods offer a viable alternative for estimating pKa values.

One common approach involves calculating the Gibbs free energy of deprotonation in the gas phase using DFT and then correcting for solvation effects using a continuum solvation model, such as the Conductor-like Screening Model (COSMO). By using a thermodynamic cycle that relates the pKa in the desired solvent to a known pKa in a reference solvent (often water), it is possible to predict pKa values in various non-aqueous solvents like acetonitrile (MeCN) or dimethyl sulfoxide (B87167) (DMSO). This method has been shown to provide pKa predictions with a mean absolute error of less than one pKa unit for a range of compounds in several organic solvents. ipme.ru

A hypothetical summary of the computational pKa prediction for this compound is provided in Table 3.

SolventPredicted pKa RangeComputational Method
Acetonitrile (MeCN)25 - 30DFT (gas-phase) + COSMO (solvation)
Dimethyl Sulfoxide (DMSO)20 - 25DFT (gas-phase) + COSMO (solvation)

Applications in Contemporary Organic Synthesis Utilizing 1 Methylnaphthalene 5 Acetonitrile

Precursor in Complex Pharmaceutical Synthesis

The naphthalene (B1677914) acetonitrile (B52724) scaffold is a valuable structural motif in medicinal chemistry. Although direct applications of 1-Methylnaphthalene-5-acetonitrile are not extensively documented in publicly available literature, the utility of closely related derivatives highlights its potential. A prominent example is the synthesis of the antidepressant drug Agomelatine, which is chemically N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide.

The synthesis of Agomelatine has been described through various routes, with a key intermediate being (7-methoxy-1-naphthyl)acetonitrile. nih.gov This molecule shares the core naphthalene acetonitrile structure with this compound. The synthesis demonstrates the importance of this class of compounds in constructing complex pharmaceutical agents.

The role of such precursors is critical in drug manufacturing, where efficiency, scalability, and purity are paramount. nih.govacs.orgacs.org The naphthalene-acetonitrile framework provides a robust platform for building molecules that can interact with biological targets in the central nervous system. nih.govacs.org

Table 1: Key Intermediates in Agomelatine Synthesis

Compound Name Role in Synthesis Reference
(7-methoxy-1-naphthyl)acetonitrile Key precursor containing the core naphthalene acetonitrile structure. nih.gov
7-methoxy-1-tetralone Starting material in earlier, less efficient synthetic routes. nih.gov

Intermediate in Specialty Chemical Production

1-Methylnaphthalene (B46632) itself is a significant intermediate in the chemical industry, often derived from coal tar or petroleum refining. nih.govresearchgate.net While it has various applications, one important use is as a feedstock for the production of other high-value specialty chemicals.

A notable transformation is the catalytic isomerization of 1-methylnaphthalene to 2-methylnaphthalene (B46627). This process is industrially relevant because 2-methylnaphthalene is a precursor for the synthesis of Vitamin K3 (menadione). acs.org Furthermore, 2-methylnaphthalene can be oxidized to 2,6-naphthalenedicarboxylic acid, a monomer used in the production of high-performance polymers like Polyethylene (B3416737) Naphthalate (PEN). PEN exhibits superior thermal and chemical stability compared to standard polyethylene terephthalate (B1205515) (PET), making it a valuable specialty plastic for applications in electronics, food packaging, and fibers.

The conversion of 1-methylnaphthalene highlights its role as a foundational block for specialty chemicals. The process often involves sophisticated catalytic systems, such as zeolites, to control the selectivity of the isomerization and subsequent oxidation reactions.

Building Block for Aromatic Compounds, Dyes, and Pigments

The naphthalene ring system is a classic chromophore (the part of a molecule responsible for its color) and is a core component of many synthetic dyes and pigments. Naphthalene derivatives, including those with amino and hydroxyl groups, are key building blocks in the synthesis of a vast array of colorants, particularly azo dyes.

Azo dyes, which are characterized by the -N=N- functional group, account for a significant portion of all commercial dyes. The synthesis typically involves a diazotization reaction, where an aromatic amine (a "diazo component") is converted into a diazonium salt. This salt is then reacted with a coupling component, which is often a naphthalene derivative like a naphthol or a naphthylamine, in an azo coupling reaction to form the final dye molecule.

While this compound itself is not a primary dye component, it can be chemically transformed into the necessary precursors. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the naphthalene ring can be further functionalized (e.g., through nitration followed by reduction to an amine) to create suitable diazo or coupling components. The methyl group on the naphthalene ring can also influence the final properties of the dye, such as its shade, solubility, and fastness (resistance to fading). The versatility of the naphthalene core makes it a fundamental building block for creating a wide spectrum of colors for textiles, plastics, and other materials.

Table 2: General Steps in Naphthalene-Based Azo Dye Synthesis

Step Description Key Chemical Groups Reference
1. Precursor Functionalization Modification of a naphthalene derivative (like 1-methylnaphthalene) to introduce an amino group. -NH₂
2. Diazotization The naphthalene-based amine is treated with nitrous acid to form a diazonium salt. -N₂⁺
3. Azo Coupling The diazonium salt is reacted with a coupling component (e.g., a naphthol) to form the azo linkage. -N=N-

Role in Catalyst Development and Ligand Design

In the field of catalysis, the 1-methylnaphthalene structure is primarily studied as a substrate in reactions rather than as a component of a catalyst or ligand itself. There is significant research into the catalytic transformation of 1-methylnaphthalene for various industrial purposes.

One area of focus is the catalytic hydrogenation of 1-methylnaphthalene. acs.org This reaction is of interest for its potential application in Liquid Organic Hydrogen Carrier (LOHC) systems, where hydrogen is chemically stored in a liquid medium for easier transport and handling. In these systems, 1-methylnaphthalene is hydrogenated over precious metal catalysts (like Palladium, Platinum, or Rhodium) to store hydrogen and later dehydrogenated to release it. acs.org

Additionally, zeolite catalysts are extensively used for the methylation and isomerization of naphthalene and methylnaphthalenes. These catalytic processes are crucial for producing specific isomers, such as 2,6-dimethylnaphthalene, which is a valuable monomer for specialty polymers. The design and optimization of these catalysts aim to control the reaction's selectivity and efficiency.

While the nitrile group in this compound could potentially act as a coordinating group for a metal center, its application in ligand design for catalysis is not prominently featured in available research. Therefore, its role in this context is mainly as a reactant that is transformed through the action of various catalytic systems.

Potential in Advanced Materials Science and Engineering Involving 1 Methylnaphthalene 5 Acetonitrile

Functionalization of Naphthalene-Based Materials for Tailored Properties

The functionalization of naphthalene-based materials is a key strategy for fine-tuning their chemical and physical properties for specific applications. The acetonitrile (B52724) group in 1-Methylnaphthalene-5-acetonitrile is a particularly useful functional group for this purpose. It can serve as a precursor for a variety of other functional groups through chemical transformations. For instance, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. These transformations allow for the introduction of a wide range of functionalities onto the naphthalene (B1677914) core, thereby altering properties such as solubility, electronic character, and intermolecular interactions.

The versatility of the acetonitrile group makes it a valuable building block in the synthesis of more complex molecules. chemicalbook.com For example, it can be used in the construction of α-aryl nitriles through palladium-catalyzed decarboxylative coupling reactions with cyanoacetate (B8463686) salts. researchgate.net This reactivity opens up pathways to a diverse array of naphthalene-containing compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. chemicalbook.comgoogle.com The synthesis of novel covalent organic polymers (COPs) is another area where functionalized naphthalenes are of interest. For instance, a naphthalene-based COP synthesized from 1,5-dihydroxynaphthalene (B47172) and cyanuric chloride has demonstrated high efficiency in the removal of methylene (B1212753) blue from aqueous solutions, showcasing the potential of functionalized naphthalenes in environmental applications. acs.org

The table below summarizes the potential transformations of the acetonitrile group and the resulting functionalized naphthalene derivatives.

Starting MaterialReagent/ConditionResulting Functional GroupPotential Application of Derivative
This compoundAcid or Base/HeatCarboxylic AcidMonomer for polyesters or polyamides
This compoundReducing Agent (e.g., LiAlH4)Primary AmineCuring agent for epoxy resins, monomer for polyimides
This compoundGrignard Reagent (R-MgBr)KetoneIntermediate for further organic synthesis

Integration into Photovoltaic Systems (e.g., as Hole Transport Materials)

In the field of photovoltaics, particularly in perovskite solar cells, there is a continuous search for efficient and stable hole transport materials (HTMs). Naphthalene-based compounds have emerged as promising candidates for this application. The electronic properties of the naphthalene core, such as its ability to form stable radical cations, make it suitable for facilitating the transport of holes from the perovskite absorber layer to the electrode.

While direct studies on this compound as an HTM are not yet prevalent, research on related naphthalene derivatives provides strong evidence for its potential. For instance, a series of donor chromophores based on naphthalene-1,5-diamine has been synthesized and shown to possess photovoltaic properties, with theoretical calculations suggesting they could be effective HTMs. rsc.org Furthermore, N-functionalized graphene derivatives have been successfully employed as hole transport layers in stable perovskite solar cells, indicating that nitrogen-containing functional groups can play a beneficial role. researchgate.net The acetonitrile group in this compound could be transformed into various nitrogen-containing functionalities to enhance its performance as an HTM.

The strategy of p-doping organic hole transport layers is often used to improve their electronic properties. rsc.org The ability to functionalize this compound would allow for the fine-tuning of its electronic levels to better match the energy levels of the perovskite and the electrode, a crucial factor for efficient charge extraction. The development of new polyelectrolytes based on naphthalene diimide for use as cathode interlayers in polymer solar cells further underscores the versatility of naphthalene-based materials in photovoltaic applications. mdpi.com

The following table outlines key properties of select naphthalene-based materials relevant to photovoltaic applications.

Compound/MaterialKey PropertyRelevance to Photovoltaics
Naphthalene-1,5-diamine derivativesPotential as Hole Transport MaterialsEfficient hole extraction from perovskite layer
N-functionalized grapheneEnhanced Hole TransportImproved stability and efficiency of solar cells
Naphthalene diimide polyelectrolytesCathode Interlayer MaterialImproved interface properties in polymer solar cells

Development of Electroactive Polymeric Materials through Electropolymerization

Electroactive polymers, which can change their properties in response to an electrical stimulus, are of great interest for applications such as sensors, actuators, and electrochromic devices. The electropolymerization of aromatic compounds is a common method for producing thin, conductive polymer films. Naphthalene and its derivatives have been shown to undergo electropolymerization to form electroactive polymers.

The presence of the acetonitrile group in this compound could influence the electropolymerization process and the properties of the resulting polymer. The nitrile group is electron-withdrawing, which can affect the oxidation potential of the naphthalene ring system. Studies on the electropolymerization of other naphthalene derivatives, such as 1,5-diaminonaphthalene, have demonstrated the formation of electroactive films in acetonitrile solutions. rsc.org This suggests that the naphthalene core is amenable to forming polymeric structures under electrochemical conditions.

Furthermore, the synthesis of conjugated polymers from naphthalene bisimide has yielded materials with high molecular weights and interesting optical and electrochemical properties. nih.gov These polymers exhibit tunable energy gaps, which is a desirable feature for electronic applications. Research on naphthalene phthalimide (B116566) derivatives has also shown that these materials undergo reversible electrochemical reduction, leading to changes in their optical properties, making them suitable for electrochromic applications. mdpi.com The potential for this compound to be a monomer in such polymer systems is significant, with the acetonitrile group offering a site for further modification to tune the polymer's properties.

The table below provides a summary of research on the electropolymerization of naphthalene derivatives and their potential applications.

Naphthalene DerivativePolymerization MethodKey Property of PolymerPotential Application
1,5-DiaminonaphthaleneElectropolymerizationElectroactive film formationSensors, electrocatalysis
Naphthalene BisimideStille CouplingTunable energy gapsOrganic electronics
Naphthalene PhthalimideChemical SynthesisReversible electrochemical reductionElectrochromic devices

Emerging Research Avenues and Future Outlook for 1 Methylnaphthalene 5 Acetonitrile

Green Chemistry Approaches to Sustainable Synthesis

The chemical industry is increasingly shifting towards sustainable and environmentally benign manufacturing processes. For the synthesis of aromatic nitriles like 1-Methylnaphthalene-5-acetonitrile, this involves moving away from traditional methods that often rely on highly toxic cyanide reagents. nih.govresearchgate.net Green chemistry offers several promising alternatives.

Key green approaches applicable to the synthesis of this compound include:

Catalytic Systems: The use of non-noble metal oxide-based nanocatalysts presents an eco-friendly pathway. nih.gov These catalysts can facilitate the synthesis of diverse nitriles from more readily available precursors like alcohols, using aqueous ammonia (B1221849) and molecular oxygen, thereby avoiding harsh reagents. nih.gov

Less-Toxic Reagents: A significant advancement is the substitution of highly toxic cyanides (like NaCN or KCN) with safer, more stable alternatives. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a low-toxicity and environmentally friendly cyanide source, has emerged as a viable option for cyanidation reactions. researchgate.net

Cyanide-Free Pathways: Innovative cyanide-free methods are being developed. One such approach is the van Leusen reaction, which utilizes p-tosylmethyl isocyanide (TosMIC) to convert ketones into nitriles under mild conditions. rsc.org The adoption of flow chemistry for this process further enhances safety and efficiency, allowing for rapid and scalable production. rsc.org

Biocatalysis: Nitrile-converting enzymes, such as nitrilases, offer a highly specific and eco-friendly tool for nitrile synthesis and transformation. researchgate.netnih.gov These enzymes, derived from microorganisms, can operate under mild conditions and reduce the environmental impact associated with chemical synthesis. nih.gov

Table 1: Comparison of Synthesis Approaches for Aromatic Nitriles
ApproachKey FeaturesAdvantagesReference
Traditional CyanationUses reagents like NaCN, KCN, CuCN.Established methodology. researchgate.net
Catalytic SystemsEmploys non-noble metal oxide nanocatalysts with ammonia and oxygen.Avoids toxic cyanides, uses readily available precursors. nih.gov
Alternative Cyanide SourcesUtilizes K₄[Fe(CN)₆] as the cyanide source.Low toxicity, environmentally safer, stable. researchgate.net
Cyanide-Free Flow ChemistryBased on the van Leusen reaction using TosMIC in a continuous flow setup.Improved safety, high yields, scalability, fast reaction times. rsc.org
BiocatalysisUses nitrile-converting enzymes (nitrilases).Eco-friendly, high specificity, mild reaction conditions. nih.gov

Exploration of Novel Reaction Pathways and Mechanistic Insights

Research into novel reaction pathways for synthesizing this compound is crucial for improving efficiency and accessing new chemical space. A common synthetic route for related compounds, such as 2-naphthylacetonitrile (B189437), involves a two-step process starting from the corresponding methylnaphthalene. googleapis.com

A plausible pathway for this compound would analogously involve:

Halogenation: The selective halogenation of 1-methylnaphthalene (B46632) at the 5-position methyl group to produce a 1-methyl-5-(halomethyl)naphthalene intermediate. This reaction is often initiated by light irradiation. googleapis.comgoogle.com

Cyanation: The subsequent reaction of the halogenated intermediate with a cyanide source, such as sodium cyanide or potassium cyanide, to yield the final this compound product. googleapis.com

Mechanistic studies for such reactions are essential for optimization. For the halogenation step, understanding the radical mechanism initiated by light helps in controlling selectivity and preventing unwanted side reactions on the aromatic ring. For the cyanation step, which is typically a nucleophilic substitution reaction, mechanistic insights can help in selecting the optimal solvent, temperature, and cyanide source to maximize yield and purity. googleapis.com The use of flow synthesis reactors is a modern approach that allows for precise control over reaction conditions, enhancing safety and yield for both the halogenation and cyanation steps. googleapis.com

Furthermore, detailed kinetic models developed for the parent compound, 1-methylnaphthalene, particularly concerning hydrogen abstraction reactions, provide fundamental insights into its reactivity. mdpi.comnih.gov While these models are often focused on combustion, the understanding of bond dissociation energies and radical formation can inform the design of selective synthetic transformations. mdpi.com

Development of Advanced Characterization Methodologies

The unambiguous identification and characterization of this compound are critical for quality control and research applications. A suite of advanced analytical techniques is employed for this purpose, each providing unique structural information.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for separating the compound from a mixture and determining its molecular weight and fragmentation pattern, which aids in structural confirmation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the precise mapping of the molecule's structure, including the substitution pattern on the naphthalene (B1677914) ring.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. The characteristic sharp absorption band for the nitrile (C≡N) group would be a key diagnostic peak for confirming the structure of this compound.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC, using chiral stationary phases (CSPs) like Pirkle-type or cyclodextrin-based columns, could be developed to separate potential enantiomers if a chiral center were introduced into the molecule. wikipedia.org

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the conjugated naphthalene ring system.

Table 2: Advanced Characterization Methodologies for this compound
MethodologyInformation ObtainedPrimary Use
GC-MSMolecular weight, fragmentation pattern, purity.Identification and quantification. nih.gov
NMR Spectroscopy (¹H, ¹³C)Connectivity of atoms, chemical environment, detailed structure.Unambiguous structure elucidation.
IR SpectroscopyPresence of functional groups (e.g., C≡N, aromatic C-H).Functional group confirmation.
HPLCPurity analysis and separation from non-volatile impurities.Purification and quality control.
UV-Visible SpectroscopyElectronic structure of the aromatic system.Confirmation of the naphthalene core. nist.gov

Design of Next-Generation Functional Materials with Enhanced Performance

While direct applications of this compound are still emerging, its structure suggests significant potential as a building block for advanced functional materials. The naphthalene core provides rigidity, thermal stability, and specific electronic properties, while the acetonitrile (B52724) group serves as a versatile chemical handle for further modification.

Potential areas for development include:

Pharmaceutical and Agrochemical Intermediates: Naphthalene derivatives and nitrile-containing compounds are prevalent in pharmaceuticals and agrochemicals. researchgate.netgoogleapis.comgoogle.com The unique structure of this compound makes it a valuable synthetic intermediate for creating complex, biologically active molecules.

Organic Electronics: The polycyclic aromatic nature of the naphthalene core is a desirable feature for organic semiconductors, emitters in organic light-emitting diodes (OLEDs), and other electronic materials. The acetonitrile group can be used to tune electronic properties or to link the core to other functional units or polymer backbones.

Advanced Polymers: The nitrile group can be polymerized or incorporated into polymer structures to create materials with high thermal stability and specific dielectric properties.

Ligand Design for Catalysis: The nitrogen atom of the nitrile group can act as a coordination site for metal ions. This allows for the design of novel ligands based on the this compound scaffold for use in homogeneous catalysis.

The future development of materials derived from this compound will depend on creatively harnessing the interplay between the bulky, aromatic naphthalene system and the reactive, polar acetonitrile functional group to achieve enhanced performance characteristics.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing 1-methylnaphthalene-5-acetonitrile in experimental settings?

Answer:

  • Synthesis: Use regioselective alkylation or nitration of naphthalene derivatives, followed by acetonitrile functionalization. Optimize reaction conditions (e.g., temperature, catalysts) to minimize byproducts.
  • Characterization: Employ gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. For physicochemical properties, refer to thermochemistry databases (e.g., NIST) for vapor pressure, solubility, and partition coefficients .
  • Validation: Cross-validate results with computational models (e.g., density functional theory) to predict spectral data and reaction pathways.

Q. How can researchers ensure accurate detection and quantification of this compound in environmental matrices?

Answer:

  • Sample Preparation: Use solid-phase extraction (SPE) for water or soil samples, followed by derivatization to enhance chromatographic resolution.
  • Analytical Techniques: High-performance liquid chromatography (HPLC) with UV/Vis detection or tandem mass spectrometry (LC-MS/MS) for trace-level quantification. Calibrate instruments using certified reference materials.
  • Quality Control: Include blanks, spikes, and duplicates to assess recovery rates and limit detection thresholds. Follow EPA guidelines for environmental monitoring .

Advanced Research Questions

Q. How should researchers design studies to evaluate the toxicological mechanisms of this compound in mammalian models?

Answer:

  • Experimental Design:
    • Dose-Response Studies: Use at least three dose levels (low, medium, high) and a control group. Administer via inhalation, oral, or dermal routes based on exposure pathways .
    • Endpoints: Assess systemic effects (e.g., hepatic, renal, respiratory) and biomarkers (e.g., oxidative stress markers, DNA adducts).
    • Blinding: Ensure personnel are blinded to treatment groups to reduce performance bias .
  • Data Interpretation: Apply benchmark dose (BMD) modeling to estimate toxicity thresholds and use statistical tools (e.g., ANOVA with post-hoc tests) to analyze dose-dependent trends .

Q. What criteria should be used to assess the risk of bias in toxicological studies on this compound?

Answer: Use the ATSDR/NTP-OHAT framework to evaluate studies:

Bias Domain Key Questions
Selection Bias Was dose allocation randomized and concealed?
Performance Bias Were researchers/subjects blinded to exposure groups?
Attrition Bias Were outcome data complete without exclusions?
Detection Bias Was exposure characterization robust (e.g., analytical validation)?

Studies are tiered as High , Moderate , Low , or Very Low confidence based on responses .

Q. How can conflicting data on the environmental persistence of this compound be resolved?

Answer:

  • Meta-Analysis: Aggregate data from multiple studies and apply heterogeneity tests (e.g., I² statistic) to identify outliers.
  • Source Evaluation: Prioritize studies with validated exposure metrics (e.g., isotopic labeling for degradation rates) .
  • Modeling: Use fugacity models to predict environmental partitioning (air/water/soil) and compare with empirical data .

Q. What systematic review steps are critical for synthesizing evidence on health effects of this compound?

Answer: Follow the ATSDR 8-Step Framework :

Problem Formulation : Define PECO (Population, Exposure, Comparator, Outcome).

Literature Search : Use databases (PubMed, TOXLINE) with terms like "naphthalene derivatives AND toxicity" .

Data Extraction : Tabulate outcomes (e.g., mortality, organ effects) and study characteristics (species, exposure duration) .

Risk of Bias Assessment : Apply tiered confidence ratings .

Evidence Synthesis : Use GRADE criteria to rate confidence in findings (e.g., inconsistency, indirectness) .

Q. What gaps exist in the current data on this compound, and how can they be addressed?

Answer:

  • Identified Gaps :
    • Limited chronic exposure data in humans.
    • Insufficient mechanistic studies on metabolic pathways.
  • Research Priorities :
    • Conduct longitudinal cohort studies with biomarkers (e.g., urinary metabolites).
    • Use in vitro models (e.g., hepatic microsomes) to map cytochrome P450 interactions .

Q. Tables for Reference

Q. Table 1. Risk of Bias Criteria for Animal Studies

DomainAssessment QuestionTiered Confidence
Selection BiasWas dose allocation randomized?High/Moderate/etc.
Detection BiasWas exposure analytically validated?High/Moderate/etc.

Q. Table 2. Data Extraction Template for Health Effects

Study IDSpeciesDose (mg/kg)Exposure RouteOutcomeConfidence Tier
XYZ 2024Rat50OralHepatic necrosisHigh

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.